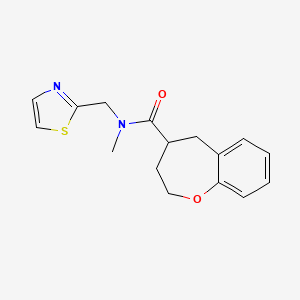![molecular formula C15H12Cl2N2O3 B5681563 5-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681563.png)
5-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide, commonly known as CCNE, is a chemical compound that has been widely researched due to its potential applications in the field of medicine. CCNE is a member of the benzamide family of compounds and is known for its ability to inhibit the growth of cancer cells. In
作用机制
The mechanism of action of CCNE involves the inhibition of tubulin polymerization, which is necessary for the formation of the microtubules that make up the cytoskeleton of cells. By inhibiting tubulin polymerization, CCNE disrupts the normal functioning of cancer cells and leads to their death.
Biochemical and Physiological Effects
CCNE has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. CCNE has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the advantages of using CCNE in lab experiments is its ability to selectively target cancer cells while leaving healthy cells intact. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using CCNE in lab experiments is its toxicity, which can limit its effectiveness.
未来方向
There are several future directions for research on CCNE. One area of research is the development of new cancer therapies that use CCNE as a key component. Another area of research is the study of CCNE's potential use in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease. Additionally, research is needed to better understand the mechanism of action of CCNE and its potential side effects.
Conclusion
In conclusion, CCNE is a chemical compound that has been extensively studied for its potential applications in the field of medicine. Its ability to selectively target cancer cells while leaving healthy cells intact makes it a promising candidate for the development of new cancer therapies. However, further research is needed to better understand its mechanism of action and potential side effects.
合成方法
The synthesis of CCNE involves several steps, including the reaction of 3-chloroacetophenone with ethylmagnesium bromide to form 3-chloro-1-phenylethanol, which is then reacted with 5-chloro-2-nitrobenzoyl chloride to form CCNE. The synthesis of CCNE is a complex process that requires a high level of expertise and specialized equipment.
科学研究应用
CCNE has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. CCNE has also been studied for its potential use in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
5-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-11-3-1-2-10(8-11)6-7-18-15(20)13-9-12(17)4-5-14(13)19(21)22/h1-5,8-9H,6-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFAJRUBSBYIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethyl-7-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5681481.png)
![1-(pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide](/img/structure/B5681513.png)
![(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5681519.png)
![N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5681520.png)
![2-(1H-imidazol-4-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5681524.png)
![methyl 4-{5-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5681525.png)
![N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681530.png)
![N-methyl-N-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5681534.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-(3-morpholin-4-ylbenzyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681545.png)
![2-[5-(2-ethylpyridin-4-yl)-1-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5681560.png)

![N-({1-[ethyl(methyl)amino]cyclohexyl}methyl)pyrimidin-4-amine](/img/structure/B5681569.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5681579.png)